6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 6-acetamido-4-hydroxynaphthalene-2-sulphonic acid involves multiple steps, including sulphonation, acetylation, and amidation processes. A one-step method for synthesizing a related compound by treating 7-acetamido-4-hydroxy-2-naphthalenesulfonyl chloride with specific reactants in the presence of K2CO3 highlights the complexity and precision required in the chemical synthesis of such compounds (Zhang, 2013).
Molecular Structure Analysis
The detailed molecular structure analysis of 6-acetamido-4-hydroxynaphthalene-2-sulphonic acid and its derivatives is crucial for understanding their chemical behavior. Techniques such as MS, FTIR, 1H NMR, 13C NMR, gCOSY, TOCSY, gHSQC, and gHMBC are employed to characterize the chemical structure, indicating the importance of advanced analytical methods in studying such compounds (Zhang, 2013).
Chemical Reactions and Properties
The chemical reactions and properties of 6-acetamido-4-hydroxynaphthalene-2-sulphonic acid derivatives involve interactions with various reagents and conditions to produce new compounds. For example, reactions with cyanuric chloride and with 6-substituted 2,4-dichloro-s-triazines lead to the formation of O-s-triazinyl compounds, demonstrating the compound's reactivity and potential for forming diverse derivatives (Budziarek, 1971).
Physical Properties Analysis
The physical properties of 6-acetamido-4-hydroxynaphthalene-2-sulphonic acid and its derivatives, such as solubility, melting point, and crystal structure, are essential for their application in various domains. These properties are determined through rigorous testing and analysis, often involving solvatochromic behavior studies and other physicochemical characterizations to understand how these compounds interact with their environment (Thomas & Adegoke, 2022).
Chemical Properties Analysis
The chemical properties of 6-acetamido-4-hydroxynaphthalene-2-sulphonic acid, including its reactivity with other compounds, acid-base behavior, and electrochemical characteristics, are fundamental aspects of its study. For instance, the electrochemical and photoelectrochemical treatments highlight its potential for environmental applications, particularly in wastewater treatment and dye synthesis processes (Socha, Chrześcijańska, & Kuśmierek, 2006).
Scientific Research Applications
Chemistry and Material Science
In the realm of chemistry and materials science, the structural properties of sulfonic acids, including compounds similar to 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid, play a pivotal role. Sulfonic acids are known for their bioactive properties and their use in designing supramolecular or hybrid materials, functionalization of surfaces, and analytical purposes due to their coordination or supramolecular properties (C. M. Sevrain et al., 2017). Moreover, these compounds have been explored for the degradation of polymers, showcasing the potential for recycling or repurposing polymer waste (V. Mitova et al., 2013).
Environmental Applications
From an environmental perspective, the study of sulfonic acids and related compounds extends to the analysis of their fate and degradation products in nature. For instance, research on the degradation of acetaminophen, a compound structurally different but relevant in the context of sulfonic acid derivatives, highlights the importance of understanding the environmental impact of these compounds. Advanced oxidation processes (AOPs) have been used to treat water contaminated with such compounds, shedding light on their degradation pathways and biotoxicity (Mohammad Qutob et al., 2022).
Biomedical Research
In biomedical research, the focus on sulfonic acids and derivatives encompasses their potential for creating new drug formulations and therapeutic applications. The diverse oxidation states of sulfur in these compounds participate in a complex network of sulfur-based redox events, which is crucial for understanding diseases like diabetes and its cardiovascular complications (E. Matteucci & O. Giampietro, 2010).
Analytical and Bioanalytical Chemistry
The application in analytical and bioanalytical chemistry is evident through the development of methods for determining antioxidant activity, where sulfonic acid derivatives are used in assays like ABTS and DPPH tests. These methods are essential for assessing the antioxidant capacity of complex samples, indicating the relevance of sulfonic acid derivatives in developing analytical techniques (I. Munteanu & C. Apetrei, 2021).
Safety And Hazards
The safety data sheet for “6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid” suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the substance comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be contacted immediately .
properties
IUPAC Name |
6-acetamido-4-hydroxynaphthalene-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c1-7(14)13-9-3-2-8-4-10(19(16,17)18)6-12(15)11(8)5-9/h2-6,15H,1H3,(H,13,14)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVBYISUDGOVDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212994 | |
Record name | 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid | |
CAS RN |
6361-41-7 | |
Record name | N-Acetyl-Gamma acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6361-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006361417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Acetamido-4-hydroxynaphthalene-2-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-acetamido-4-hydroxynaphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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